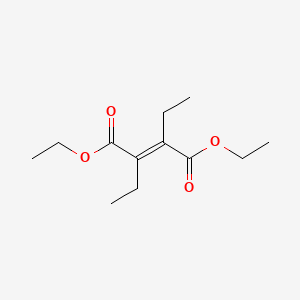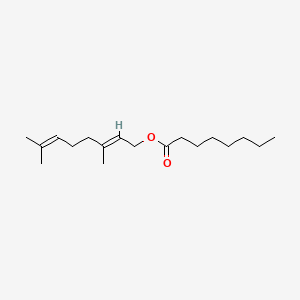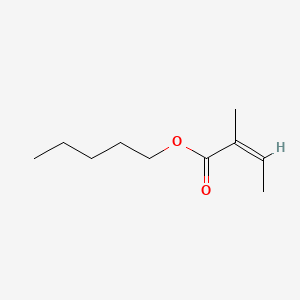
N-(3-Amino-2-hydroxy-5-nitrophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Amino-2-hydroxy-5-nitrophenyl)acetamide is an organic compound with a complex structure that includes an acetamide group attached to a substituted phenyl ring. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. The presence of amino, hydroxy, and nitro functional groups on the phenyl ring makes it a versatile molecule for chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Amino-2-hydroxy-5-nitrophenyl)acetamide typically involves the nitration of a precursor compound followed by acetamidation. One common method includes the nitration of 3-amino-2-hydroxyaniline to introduce the nitro group at the 5-position. This is followed by the reaction with acetic anhydride to form the acetamide derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Types of Reactions:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The amino and hydroxy groups can participate in electrophilic substitution reactions, allowing for further functionalization of the phenyl ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of a quinone derivative.
Reduction: Formation of a diamino derivative.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-(3-Amino-2-hydroxy-5-nitrophenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor or a ligand for receptor binding studies.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(3-Amino-2-hydroxy-5-nitrophenyl)acetamide involves its interaction with biological molecules through its functional groups. The amino and hydroxy groups can form hydrogen bonds with proteins and nucleic acids, while the nitro group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
- Acetamide, N-(3-nitrophenyl)-
- Acetamide, N-(2-hydroxy-5-nitrophenyl)-
- Acetamide, N-(2-hydroxy-3-nitrophenyl)-
Comparison: N-(3-Amino-2-hydroxy-5-nitrophenyl)acetamide is unique due to the presence of both amino and hydroxy groups on the phenyl ring, which allows for a broader range of chemical reactions and biological interactions compared to its analogs
Properties
CAS No. |
6358-63-0 |
|---|---|
Molecular Formula |
C8H9N3O4 |
Molecular Weight |
211.17 g/mol |
IUPAC Name |
N-(3-amino-2-hydroxy-5-nitrophenyl)acetamide |
InChI |
InChI=1S/C8H9N3O4/c1-4(12)10-7-3-5(11(14)15)2-6(9)8(7)13/h2-3,13H,9H2,1H3,(H,10,12) |
InChI Key |
JBYMSNCIQHSWOD-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC(=CC(=C1O)N)[N+](=O)[O-] |
Canonical SMILES |
CC(=O)NC1=CC(=CC(=C1O)N)[N+](=O)[O-] |
Key on ui other cas no. |
6358-63-0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B1609271.png)
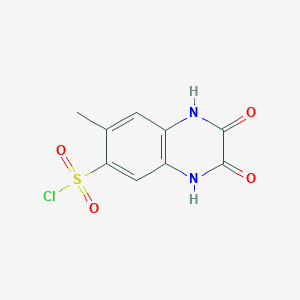
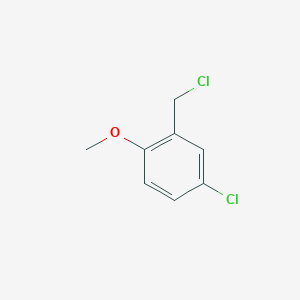
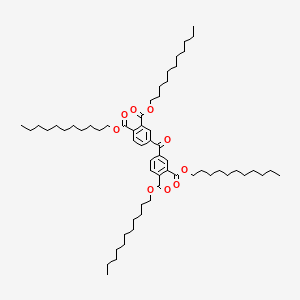
![2-[(4-Chlorophenyl)methoxy]ethanamine](/img/structure/B1609276.png)
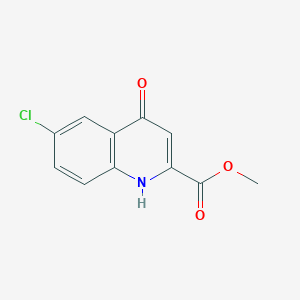
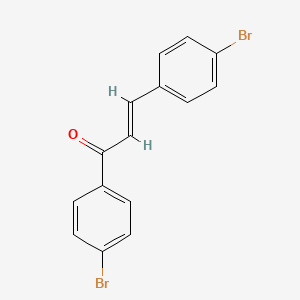
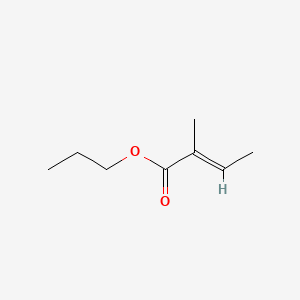
![Benzenesulfonic acid,2-amino-5-[(4-nitrophenyl)amino]-](/img/structure/B1609284.png)
![4-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]-N,N-dimethylaniline](/img/structure/B1609286.png)

